A Technical Guide to (1-(3-Bromophenyl)cyclobutyl)methanamine: Structure, Properties, Synthesis, and Research Applications
A Technical Guide to (1-(3-Bromophenyl)cyclobutyl)methanamine: Structure, Properties, Synthesis, and Research Applications
Executive Summary: This document provides a comprehensive technical overview of (1-(3-Bromophenyl)cyclobutyl)methanamine, a halogenated organic compound of significant interest in medicinal chemistry and drug discovery. As a functionalized cyclobutane derivative, it serves as a valuable building block for synthesizing more complex molecules with potential therapeutic applications. This guide details its chemical structure, physicochemical properties, a proposed synthetic pathway with experimental considerations, and its potential role in the development of novel therapeutics, particularly targeting the central nervous system.
Chemical Identity and Structural Elucidation
(1-(3-Bromophenyl)cyclobutyl)methanamine is a primary amine characterized by a unique structural motif: a quaternary carbon atom at the 1-position of a cyclobutane ring, which is substituted with both a 3-bromophenyl group and a methylamine group. This arrangement provides a rigid scaffold that is frequently explored in the design of pharmacologically active agents.
Nomenclature and Chemical Identifiers
The compound is systematically named and identified by several standard chemical codes, ensuring its unambiguous identification in chemical databases and literature.
| Identifier | Value | Source |
| IUPAC Name | [1-(3-bromophenyl)cyclobutyl]methanamine | N/A |
| CAS Number | 915690-61-8 | [1][2][3] |
| Molecular Formula | C₁₁H₁₄BrN | [1][2][3] |
| Molecular Weight | 240.14 g/mol | [1][2] |
| InChI Key | KNGDQEVWRCWFDK-UHFFFAOYSA-N | [3][4] |
| Canonical SMILES | C1CC(C1)(CN)C2=CC(=CC=C2)Br | [4] |
| Synonyms | 1-(3-Bromophenyl)cyclobutanemethanamine | [3] |
Molecular Structure
The core structure consists of a central cyclobutane ring. One of the ring's carbon atoms is bonded to a phenyl ring, which is brominated at the meta (3-) position, and also to a methylamine (-CH₂NH₂) functional group. The molecule does not possess a chiral center at the quaternary carbon, as two of the substituents on the cyclobutane ring are identical (the two -CH₂- groups of the ring).
Caption: 2D structure of (1-(3-Bromophenyl)cyclobutyl)methanamine.
Physicochemical and Predicted Properties
The physical and chemical properties of a compound are critical for its handling, formulation, and biological activity. While extensive experimental data is not publicly available, key properties can be sourced from suppliers or predicted using computational models.
Physical Properties
| Property | Value | Source |
| Appearance | Solid | [3] |
| Purity | Commercially available up to 98% | [3] |
| Monoisotopic Mass | 239.03096 Da | [4] |
Predicted Properties
Computational tools provide valuable insights into the likely behavior of a molecule in biological systems.
| Property | Predicted Value | Significance | Source |
| XlogP | 2.8 | Indicates good lipid solubility and potential for crossing the blood-brain barrier. | [4] |
| Topological Polar Surface Area (TPSA) | 26.02 Ų | Suggests good oral bioavailability and cell permeability. | N/A |
| Hydrogen Bond Donors | 1 | The primary amine group can participate in hydrogen bonding. | N/A |
| Hydrogen Bond Acceptors | 1 | The nitrogen atom can act as a hydrogen bond acceptor. | N/A |
Spectral Characteristics
Spectroscopic analysis is essential for structural confirmation.
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¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons (in the 7.0-7.5 ppm region), the aminomethyl protons (-CH₂NH₂) as a singlet or broadened signal around 2.5-3.0 ppm, and complex multiplets for the cyclobutane ring protons between 1.5 and 2.5 ppm. The NH₂ protons would likely appear as a broad singlet that can exchange with D₂O.
-
¹³C NMR Spectroscopy: The carbon spectrum would reveal signals for the quaternary carbon, the six distinct aromatic carbons (four CH and two C-Br/C-C), the aminomethyl carbon, and the three carbons of the cyclobutane ring.
-
Mass Spectrometry: High-resolution mass spectrometry should confirm the molecular formula C₁₁H₁₄BrN. Predicted collision cross section (CCS) values for various adducts, such as [M+H]⁺ at an m/z of 240.03824, have been calculated.[4]
| Adduct | Predicted m/z | Predicted CCS (Ų) |
| [M+H]⁺ | 240.03824 | 139.7 |
| [M+Na]⁺ | 262.02018 | 148.8 |
| Data sourced from PubChemLite prediction tools.[4] |
Synthesis and Purification
Retrosynthetic Analysis & Proposed Pathway
The synthesis logically starts from 3-bromophenylacetonitrile and 1,3-dibromopropane. The key steps involve a double alkylation to form the cyclobutane ring and a subsequent reduction of the nitrile to the primary amine.
Caption: Proposed synthetic pathway for the target compound.
Proposed Synthetic Protocol
This protocol is adapted from established methods for similar structures.[5]
Step 1: Synthesis of 1-(3-Bromophenyl)cyclobutane-1-carbonitrile
-
Rationale: This step forms the core cyclobutane structure. A strong, non-nucleophilic base is required to deprotonate the carbon alpha to both the phenyl ring and the nitrile group, creating a carbanion. This carbanion then acts as a nucleophile, reacting with 1,3-dibromopropane in a double alkylation sequence to form the four-membered ring.
-
Procedure:
-
To a stirred suspension of sodium hydride (2.2 equivalents) in anhydrous THF under an inert atmosphere (N₂ or Ar), add a solution of 3-bromophenylacetonitrile (1.0 equivalent) in THF dropwise at 0 °C.
-
Allow the mixture to warm to room temperature and stir for 30 minutes until hydrogen evolution ceases.
-
Add 1,3-dibromopropane (1.1 equivalents) dropwise, keeping the temperature below 30 °C.
-
Heat the reaction mixture to reflux and monitor by TLC until the starting material is consumed.
-
Cool the reaction, quench carefully with water, and extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude nitrile intermediate.
-
Step 2: Reduction to (1-(3-Bromophenyl)cyclobutyl)methanamine
-
Rationale: The nitrile group is a versatile precursor to a primary amine. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of this transformation. Alternatively, catalytic hydrogenation offers a milder, scalable option.
-
Procedure (using LiAlH₄):
-
Add a solution of the crude 1-(3-bromophenyl)cyclobutane-1-carbonitrile in anhydrous THF dropwise to a stirred suspension of LiAlH₄ (1.5 equivalents) in THF at 0 °C under an inert atmosphere.
-
After the addition is complete, allow the mixture to stir at room temperature, then heat to reflux to ensure complete reaction (monitor by TLC or LC-MS).
-
Cool the reaction to 0 °C and quench sequentially by the cautious dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).
-
Stir the resulting granular precipitate for 1 hour, then filter and wash the solid thoroughly with THF or ethyl acetate.
-
Combine the filtrates, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the crude amine.
-
Purification and Analysis Workflow
Purification is critical to isolate the target compound for further use. A standard workflow ensures both high purity and confirmed identity.
Caption: Workflow for the purification and analysis of the final product.
Applications in Research and Drug Development
Role as a Synthetic Building Block
(1-(3-Bromophenyl)cyclobutyl)methanamine is primarily used as a specialized building block in discovery chemistry.[3] Its utility stems from two key reactive sites:
-
The Primary Amine: This group can be readily derivatized through reactions such as amidation, reductive amination, sulfonylation, and alkylation to build a wide array of more complex molecules.
-
The Bromophenyl Group: The bromine atom is a versatile handle for cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the introduction of diverse substituents onto the aromatic ring.
Potential Pharmacological Relevance
The broader class of phenylcycloalkylmethylamine derivatives has been investigated for various pharmacological activities. Notably, patents related to these scaffolds describe their use in treating conditions such as obesity and depression.[6] The rigid cyclobutyl group serves to orient the phenyl and amine functionalities in a specific, constrained conformation, which can be advantageous for binding to biological targets like transporters or G-protein coupled receptors (GPCRs) in the central nervous system. This compound is therefore a valuable starting point for generating libraries of compounds for screening in these therapeutic areas.
Handling and Safety
This compound is intended for research use only.[1] Standard laboratory safety precautions should be employed, including the use of personal protective equipment (gloves, safety glasses, lab coat). Work should be conducted in a well-ventilated fume hood. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.[7]
Conclusion
(1-(3-Bromophenyl)cyclobutyl)methanamine is a well-defined chemical entity with significant potential as an intermediate in the synthesis of novel chemical probes and drug candidates. Its unique three-dimensional structure, combined with multiple points for chemical diversification, makes it an attractive scaffold for medicinal chemists. The synthetic route is accessible through established chemical transformations, and its properties are amenable to further development. This guide provides a foundational understanding for researchers looking to incorporate this valuable building block into their research and development programs.
References
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(1-(3-bromophenyl)cyclobutyl)methanamine. Suzhou Aobai Pharmaceutical Co., Ltd. [Link]
-
[1-(3-bromophenyl)cyclobutyl]methanamine (C11H14BrN). PubChemLite. [Link]
-
Synthesis of (1-(3-Chlorophenyl)cyclobutyl)methylamine. PrepChem.com. [Link]
- Compositions, synthesis, and methods of using phenylcycloalkylmethylamine derivatives.
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